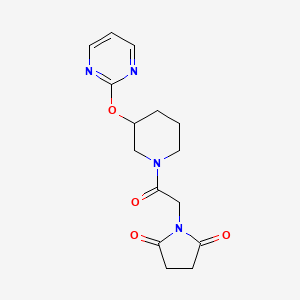

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-oxo-2-(3-pyrimidin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-12-4-5-13(21)19(12)10-14(22)18-8-1-3-11(9-18)23-15-16-6-2-7-17-15/h2,6-7,11H,1,3-5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLAXOILJMGPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrimidinyl and piperidinyl intermediates. One common approach is the nucleophilic substitution reaction, where a pyrimidinyl derivative reacts with a piperidinyl compound under specific conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under controlled conditions.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has been studied for its potential biological activities. It may interact with various biomolecules, influencing cellular processes and signaling pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

Key Observations:

Substituent Effects :

- The pyrimidin-2-yloxy group in the target compound may enhance binding to enzymes or receptors through π-π stacking or hydrogen bonding, similar to bromophenyloxy groups in GABA-transaminase inhibitors .

- 3,3-Dialkyl substituents (e.g., cyclohexyl) in pyrrolidine-2,5-diones correlate with potent anticonvulsant activity, whereas unsubstituted derivatives lack efficacy .

Linker and Heterocycle Impact :

- Piperidine-linked analogs (e.g., indol-3-yl-piperidine derivatives) exhibit multi-receptor affinity (5-HT1A, SERT), suggesting the target compound may share similar polypharmacology .

- Pyridine-based analogs (e.g., 1-(2-pyridinyl) derivatives) show position-dependent activity, with methyl groups at pyridine positions 4 or 6 enhancing potency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The pyrimidin-2-yloxy group may improve aqueous solubility compared to bromophenyl or indole substituents due to its polar oxygen atom.

Biological Activity

1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound with significant potential in biological research and medicinal chemistry. This compound features a unique molecular structure that includes a pyrimidinyl group, a piperidinyl ring, and a pyrrolidinedione moiety. Its biological activities have attracted attention for their potential therapeutic applications, particularly in the areas of antibacterial and anticancer research.

Chemical Structure

The chemical structure can be represented as follows:

This structure highlights the presence of multiple functional groups that contribute to its biological activity.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets within biological systems. The compound is believed to modulate various biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and bacterial resistance mechanisms.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of this compound, particularly its efficacy against multidrug-resistant strains of Pseudomonas aeruginosa. The compound has been identified as a potential inhibitor of penicillin-binding protein 3 (PBP3), an essential target for antibacterial drug development. In vitro assays demonstrated that derivatives of pyrrolidine-2,3-dione exhibited significant inhibition of PBP3 activity, suggesting that this compound could serve as a scaffold for developing new antibiotics targeting Gram-negative bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies indicated that the compound could induce apoptosis in various cancer cell lines. For instance, in FaDu hypopharyngeal tumor cells, it demonstrated cytotoxicity superior to that of established chemotherapeutics like bleomycin . The structure's ability to mimic natural substrates allows it to interact with proteins involved in cancer progression.

Study 1: Antibacterial Efficacy

A focused library screening involving 2455 compounds identified several derivatives of pyrrolidine-2,3-dione as potent inhibitors of PBP3. Among these, compounds containing halogen-substituted benzoyl groups showed the highest activity. Table 1 summarizes the inhibitory effects observed:

| Compound ID | Inhibition % at 100 µM |

|---|---|

| Compound A | 80% |

| Compound B | 90% |

| Compound C | 100% |

This study highlights the importance of structural modifications in enhancing antibacterial activity against resistant strains .

Study 2: Anticancer Activity

In a comparative study assessing various piperidine derivatives for anticancer properties, the compound was evaluated alongside standard treatments. The results indicated that certain modifications to the core structure improved cytotoxic effects:

| Compound ID | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| Compound D | 15 | 70 |

| Compound E | 25 | 50 |

| Bleomycin | 20 | 40 |

These findings suggest that specific substitutions on the pyrrolidine core can enhance therapeutic efficacy against cancer cells .

Q & A

Basic Research Question: What are the recommended synthetic routes for 1-(2-Oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrrolidine-2,5-dione core via cyclization of a dicarboxylic acid derivative using dehydrating agents like acetic anhydride .

- Step 2: Functionalization of the piperidine moiety with pyrimidin-2-yloxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Coupling the modified piperidine to the pyrrolidine-dione core using a Michael addition or alkylation reaction .

Optimization:

Statistical experimental design (e.g., Box-Behnken or factorial designs) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield . For example, reaction temperature for pyrimidin-2-yloxy substitution should be maintained at 60–80°C to balance reactivity and byproduct formation .

Basic Research Question: How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?

Answer:

- X-ray crystallography provides definitive proof of stereochemistry and bond angles, as demonstrated for structurally analogous pyrrolidine-dione derivatives .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments and connectivity. For instance, the pyrimidinyloxy proton typically resonates at δ 8.3–8.5 ppm in DMSO-d₆ .

- High-resolution mass spectrometry (HRMS) validates molecular formula, with expected [M+H]⁺ peaks matching theoretical m/z values within 3 ppm error .

Advanced Research Question: What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Polymorphic forms (see FAQ 5). Characterize crystalline vs. amorphous forms via PXRD and DSC to correlate bioactivity with solid-state properties .

- Data normalization: Use internal controls (e.g., reference inhibitors) and meta-analysis tools (e.g., RevMan) to statistically harmonize results across studies .

Advanced Research Question: How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

Answer:

- Target identification: Perform affinity chromatography or thermal shift assays to identify binding partners (e.g., GABA receptors or monoamine oxidases) .

- Functional assays:

- Electrophysiology (patch-clamp) to measure ion channel modulation .

- Enzymatic inhibition assays (e.g., MAO-B activity measured via fluorometric detection of H₂O₂) .

- In silico docking: Use AutoDock Vina to predict binding poses within active sites of homology-modeled receptors .

Advanced Research Question: What methodologies are recommended for polymorph screening and stability studies?

Answer:

- Polymorph screening: Use solvent-mediated crystallization in 8–10 solvents (e.g., ethanol, acetonitrile) under varying temperatures. Characterize forms via:

- Stability testing: Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products (e.g., hydrolyzed dione rings) .

Basic Research Question: What are the key considerations for developing a validated analytical method to quantify this compound in biological matrices?

Answer:

- Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) or solid-phase extraction (C18 cartridges) .

- Chromatography: Reverse-phase HPLC (C18 column, 250 mm × 4.6 mm) with mobile phase: 0.1% formic acid in water/acetonitrile (70:30). Retention time ~6.2 min .

- Detection: UV at 254 nm (for pyrimidinyloxy chromophore) or LC-MS/MS (MRM transition m/z 400 → 245 for quantification) .

Advanced Research Question: How can researchers address discrepancies in synthetic yields reported across different laboratories?

Answer:

- Reproducibility audits: Compare raw data (e.g., NMR purity, column chromatography fractions) to identify procedural deviations .

- Reagent traceability: Ensure consistent sourcing of starting materials (e.g., pyrimidin-2-ol purity ≥98% by HPLC) .

- Reaction monitoring: Use in situ IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Hazard assessment: Review SDS data for analogous compounds (e.g., acute toxicity LD₅₀ > 2000 mg/kg in rats; irritant to eyes) .

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Waste disposal: Neutralize reaction residues with 10% NaOH before incineration .

Advanced Research Question: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADME prediction: Use SwissADME to calculate logP (target ~2.5), PSA (<90 Ų for blood-brain barrier penetration), and CYP450 inhibition profiles .

- Metabolic stability: Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with Schrödinger’s MetaSite .

- Toxicity risk: Derek Nexus to flag structural alerts (e.g., pyrrolidine-dione-associated hepatotoxicity) .

Advanced Research Question: What experimental approaches can reconcile conflicting data on the compound’s enzyme inhibition potency?

Answer:

- Enzyme source standardization: Use recombinant human enzymes (e.g., MAO-B from Sigma-Aldrich) rather than tissue homogenates .

- IC₅₀ determination: Perform dose-response curves with 8–12 concentrations (n=3 replicates) and nonlinear regression analysis (GraphPad Prism) .

- Allosteric vs. competitive inhibition: Use Lineweaver-Burk plots to discern mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.